1-[3-(Aminomethyl)phenyl]ethanone
Description
1-[3-(Aminomethyl)phenyl]ethanone (CAS: Not explicitly listed in evidence) is an aromatic ketone derivative featuring an acetophenone backbone with an aminomethyl (-CH₂NH₂) substituent at the meta position of the phenyl ring. The compound’s applications are inferred from structural analogs in the evidence, spanning fungicides, anti-inflammatory agents, and intermediates in drug development .
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKCBAQWXPAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Aminomethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of aniline derivatives. The reaction typically uses acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones, nitro derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
- Synthetic Intermediate : 1-[3-(Aminomethyl)phenyl]ethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further reactions makes it valuable in creating more complex molecules, particularly in medicinal chemistry.
-
Reactivity : The compound can participate in several chemical reactions, including:
- Nucleophilic substitutions due to the presence of the amino group.
- Formation of amides or other derivatives , which are essential in drug development.
- Reduction reactions that can lead to the formation of secondary amines or alcohols.
- Neuropharmacology : Research indicates that this compound interacts with biological targets such as enzymes and receptors. Its amino group enhances hydrogen bonding capabilities, which can modulate enzyme activity and influence neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.
- Antiproliferative Activity : In studies focusing on cancer treatment, derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating significant biological activity that warrants further investigation .
Case Study: Antiproliferative Effects
- A study evaluated the antiproliferative effects of several compounds derived from this compound on human cancer cell lines. The results highlighted the structure-activity relationship (SAR) where specific modifications to the phenyl ring significantly enhanced biological activity. For example, certain derivatives exhibited IC50 values lower than 1 μM, showcasing their potential as therapeutic agents against cancer .
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)phenyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differences in Physicochemical Properties
- Solubility: The aminomethyl group in the target compound enhances polarity compared to non-polar analogs like 1-(m-tolyl)ethanone. 1-(2-Amino-3-hydroxyphenyl)ethanone shows moderate solubility in DMSO (1 mg/ml) and DMF (2 mg/ml) , while 1-(3-(Benzylideneamino)phenyl)ethanone derivatives exhibit variable solubility depending on aryl aldehyde substituents .
- Reactivity: The -NH₂ group in this compound allows for further functionalization (e.g., Schiff base formation, acylation), similar to 1-(3-aminophenyl)ethanone derivatives used in antifungal chalcone synthesis . Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) may exhibit reduced stability due to the electron-withdrawing -NO₂ group .
Biological Activity
1-[3-(Aminomethyl)phenyl]ethanone, also known as 3-(Aminomethyl)acetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H11NO
- Molecular Weight : 149.19 g/mol
The structure of this compound features an ethanone moiety attached to a phenyl group with an aminomethyl substituent at the para position. This configuration is significant for its interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. For instance, derivatives of aminomethyl phenyl ketones have shown effectiveness against multidrug-resistant strains of bacteria .
- Anticancer Properties : Several studies have explored the anticancer potential of aminomethyl-substituted compounds. For example, compounds derived from similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways involved in cell proliferation and survival. This mechanism is crucial in the development of therapeutic agents targeting cancer and other diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The aminomethyl group may facilitate binding to specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Interaction : The compound's structure allows for potential interactions with enzymes involved in metabolic pathways, leading to inhibition or activation depending on the target .
Antimicrobial Studies
In a comparative study involving various aminomethyl derivatives, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, highlighting its potential as a lead compound in antibiotic development .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Control Antibiotic | 8 | High |
Anticancer Activity
Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it possesses moderate antiproliferative activity, particularly against MCF-7 breast cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.2 |
| A2780 | 20.5 |
The study suggests that further structural modifications could enhance its potency and selectivity against cancer cells .
Q & A
Q. What are the common synthetic routes for preparing 1-[3-(Aminomethyl)phenyl]ethanone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A two-step approach is often employed:
- Step 1 : Introduce the acetyl group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a substituted benzene derivative. Evidence from Friedel-Crafts protocols in analogous compounds (e.g., fluorinated ethanones) highlights the importance of anhydrous conditions and temperature control (40–60°C) to prevent side reactions .
- Step 2 : Install the aminomethyl group via nucleophilic substitution. For example, chloromethyl intermediates (e.g., 1-[3-(chloromethyl)phenyl]ethanone) can react with ammonia or amines under controlled pH (basic conditions) and refluxing solvents like ethanol .
Critical Parameters : Catalyst purity, stoichiometry of substitution reagents, and inert atmosphere to avoid oxidation.
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The acetyl group (C=O) appears as a singlet at ~2.5 ppm (¹H) and ~200 ppm (¹³C). The aminomethyl (-CH₂NH₂) protons show splitting patterns near 3.5–4.0 ppm, while NH₂ signals may broaden due to hydrogen bonding .
- IR Spectroscopy : Stretching vibrations at ~1650–1700 cm⁻¹ confirm the ketone group, and N-H stretches (~3300–3500 cm⁻¹) indicate the amine .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₉H₁₁NO, m/z 149.1). Fragmentation patterns can validate the aminomethyl substitution .
Q. What safety precautions should be implemented when handling this compound given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Keep in a cool, dry place under inert gas (N₂/Ar) to prevent degradation. Avoid contact with strong oxidizers due to potential reactivity of the amine group .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. No specific antidotes are documented, so symptomatic treatment is advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when using different catalytic systems for synthesizing this compound?
- Methodological Answer :
- Systematic Screening : Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts acylation. AlCl₃ typically offers higher yields but may require strict moisture control, while FeCl₃ is less sensitive but slower .
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., over-acylated products or oxidation byproducts). Adjust reaction time and temperature to suppress side pathways .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize reagent addition rates and quenching steps .
Q. What strategies are effective in minimizing byproduct formation during the introduction of the aminomethyl group in this compound synthesis?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the acetyl group (e.g., as a ketal) during chloromethylation to prevent undesired nucleophilic attacks on the ketone .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while additives like KI (for Finkelstein reactions) can accelerate halide displacement .
- Purification Techniques : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can isolate the pure product .
Q. How does the electronic nature of the phenyl ring influence the reactivity of this compound in subsequent derivatization reactions?
- Methodological Answer :
- Electron-Donating Effects : The aminomethyl group activates the ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the acetyl group. Use DFT calculations to predict regioselectivity .
- Steric Considerations : Bulky substituents on the ring may hinder access to reactive sites. Molecular modeling (e.g., Gaussian software) can visualize spatial constraints .
- Case Study : Fluorinated analogs (e.g., 3-trifluoromethyl derivatives) show reduced reactivity in SNAr reactions due to electron-withdrawing effects, highlighting the need for harsher conditions (e.g., Pd-catalyzed couplings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
